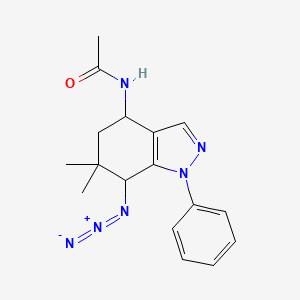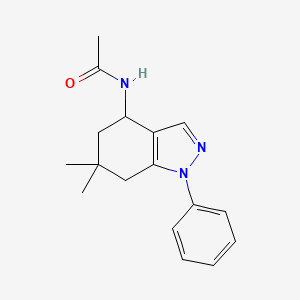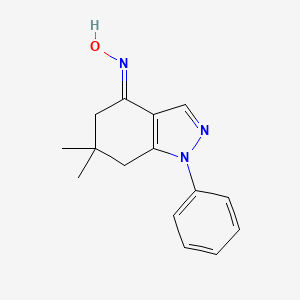![molecular formula C30H32N2O5 B8141101 2-[[4-[4-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]phenoxy]anilino]methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B8141101.png)
2-[[4-[4-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]phenoxy]anilino]methylidene]-5,5-dimethylcyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is a derivative of pyridine, featuring a benzyl group and a pyrrolidinylsulfonyl group attached to the pyridine ring. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
The synthetic routes for N-Benzyl-5-(1-pyrrolidinylsulfonyl)-2-pyridinamine typically involve the reaction of pyridine derivatives with benzyl halides and pyrrolidine sulfonyl chloride under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-Benzyl-5-(1-pyrrolidinylsulfonyl)-2-pyridinamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where the benzyl or pyrrolidinylsulfonyl groups are replaced by other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Benzyl-5-(1-pyrrolidinylsulfonyl)-2-pyridinamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-Benzyl-5-(1-pyrrolidinylsulfonyl)-2-pyridinamine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
N-Benzyl-5-(1-pyrrolidinylsulfonyl)-2-pyridinamine can be compared with other similar compounds, such as:
N-Benzyl-2-pyridinamine: Lacks the pyrrolidinylsulfonyl group, which may result in different chemical and biological properties.
5-(1-Pyrrolidinylsulfonyl)-2-pyridinamine: Lacks the benzyl group, affecting its reactivity and interactions.
N-Benzyl-5-(1-pyrrolidinyl)-2-pyridinamine: Similar structure but without the sulfonyl group, leading to different chemical behavior.
The uniqueness of N-Benzyl-5-(1-pyrrolidinylsulfonyl)-2-pyridinamine lies in its combined structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-[[4-[4-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]phenoxy]anilino]methylidene]-5,5-dimethylcyclohexane-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N2O5/c1-29(2)13-25(33)23(26(34)14-29)17-31-19-5-9-21(10-6-19)37-22-11-7-20(8-12-22)32-18-24-27(35)15-30(3,4)16-28(24)36/h5-12,17-18,31-32H,13-16H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMVHMSOXAYYCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(=CNC2=CC=C(C=C2)OC3=CC=C(C=C3)NC=C4C(=O)CC(CC4=O)(C)C)C(=O)C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=O)C(=CNC2=CC=C(C=C2)OC3=CC=C(C=C3)NC=C4C(=O)CC(CC4=O)(C)C)C(=O)C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5,5-Dimethyl-2-{1-[2-(phthalazin-1-yl)hydrazinyl]ethylidene}cyclohexane-1,3-dione](/img/structure/B8141018.png)


![N-[(7R)-7-amino-6,6-dimethyl-1-phenyl-5,7-dihydro-4H-indazol-4-yl]acetamide](/img/structure/B8141045.png)
![N-[(7S)-7-amino-6,6-dimethyl-1-phenyl-5,7-dihydro-4H-indazol-4-yl]acetamide](/img/structure/B8141049.png)
![[1-[3,5-Bis(trifluoromethyl)phenyl]-5-formyl-3-methyl-6,7-dihydroindazol-4-yl] acetate](/img/structure/B8141050.png)
![[2-[2-Acetyl-1-(4-bromophenyl)-5-oxopyrazol-3-yl]phenyl] acetate](/img/structure/B8141061.png)
![3-[4-(hydrazinecarbonyl)-2-phenylpyrazol-3-yl]-2,2-dimethyl-N-phenylpropanamide](/img/structure/B8141069.png)
![ethyl N-[1-(2,6-dioxocyclohexylidene)ethylamino]carbamate](/img/structure/B8141079.png)
![(4E)-6,6-dimethyl-N-[(4-nitrophenyl)methyl]-1-phenyl-4-(phenylhydrazinylidene)-5,7-dihydroindazol-7-amine](/img/structure/B8141088.png)

![5,5-dimethyl-2-[[[5-(trifluoromethyl)pyridin-2-yl]amino]methylidene]cyclohexane-1,3-dione](/img/structure/B8141107.png)
![2-[[4-[[4-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]phenyl]methyl]anilino]methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B8141111.png)
![2-[[2-(1H-benzimidazol-2-yl)anilino]methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B8141116.png)
